



Sourcing and commercial availability of (S)-3-(Difluoromethyl)pyrrolidine

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Compound of Interest

Compound Name: (S)-3-(Difluoromethyl)pyrrolidine

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An In-depth Technical Guide to the Sourcing and Commercial Availability of **(S)-3-(Difluoromethyl)pyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, commercial availability, and synthesis of **(S)-3-(Difluoromethyl)pyrrolidine**, a valuable building block in medicinal chemistry. The introduction of the difluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making this chiral pyrrolidine derivative a compound of high interest in drug discovery programs.

Chemical Identity and Properties

(S)-3-(Difluoromethyl)pyrrolidine is a fluorinated heterocyclic compound. It is important to distinguish between the free base form and its more commonly available hydrochloride salt.

- (S)-3-(Difluoromethyl)pyrrolidine (Free Base)
 - Molecular Formula: C₅H₉F₂N
 - Molecular Weight: 121.13 g/mol
 - CAS Number: The CAS number for the enantiomerically pure free base is not consistently reported in commercial databases. The racemic form is cited with CAS Number 1376435-67-4.



(S)-3-(Difluoromethyl)pyrrolidine Hydrochloride (Salt)

Molecular Formula: C₅H10ClF2N

Molecular Weight: 157.59 g/mol .[1][2]

CAS Number: 1638744-40-7.[1][2][3][4]

Commercial Sourcing and Availability

Our investigation indicates that **(S)-3-(Difluoromethyl)pyrrolidine** is predominantly available for purchase as its hydrochloride salt. The free base is not commonly listed in the catalogs of major chemical suppliers. Researchers requiring the free base will likely need to neutralize the hydrochloride salt in-house.

Supplier Information for (S)-3- (Difluoromethyl)pyrrolidine Hydrochloride

The following table summarizes the commercial availability of **(S)-3- (Difluoromethyl)pyrrolidine** hydrochloride from a selection of suppliers. Prices and lead times are subject to change and should be confirmed with the respective vendors.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Lead Time
Biosynth	NQC74440	Not specified	50 mg, 0.5 g	\$451.00, \$1,368.80	3-4 weeks
EON Biotech	1638744-40- 7	Not specified	Inquire	Inquire	Inquire

Note: The information in this table is based on publicly available data and may not be exhaustive. It is recommended to contact suppliers directly for the most current information.

Synthetic Approaches

The enantioselective synthesis of 3-substituted pyrrolidines is a well-documented area of organic chemistry. For **(S)-3-(Difluoromethyl)pyrrolidine**, a plausible approach involves the



asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable difluoromethyl-containing dipolarophile. While a specific protocol for this exact molecule is not readily available in the searched literature, a representative experimental procedure can be adapted from established methods for the synthesis of similar chiral fluorinated pyrrolidines.

Representative Experimental Protocol: Asymmetric Synthesis of a Chiral 3-Fluorinated Pyrrolidine Derivative

This protocol is adapted from a general method for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. This method would require adaptation for the specific synthesis of **(S)-3-(Difluoromethyl)pyrrolidine**, likely by using a difluoromethyl-containing alkene.

Step 1: Catalyst Preparation

- In a nitrogen-filled glovebox, add Cu(CH₃CN)₄PF6 (3.7 mg, 0.01 mmol) and a chiral ligand such as (S)-DTBM-SEGPHOS (14.2 mg, 0.012 mmol) to a flame-dried Schlenk tube.
- Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour.

Step 2: Cycloaddition Reaction

- To the catalyst solution, add potassium tert-butoxide (KOtBu) (0.04 mmol, 0.2 eq.), an appropriate imino ester (e.g., derived from glycine) (0.4 mmol, 2.0 eq.), and a difluoromethyl-substituted alkene (0.2 mmol, 1.0 eq.).
- Seal the Schlenk tube and heat the reaction mixture at 80 °C for 48 hours.

Step 3: Work-up and Purification

- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the protected difluoromethylated pyrrolidine derivative.

Step 4: Deprotection (if necessary)

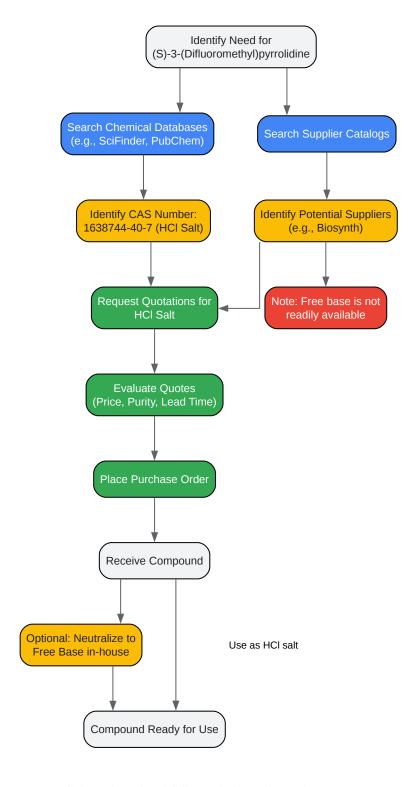


• If the pyrrolidine nitrogen is protected (e.g., with a Boc group), remove the protecting group under standard conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the final product.

Visualized Workflows and Pathways Sourcing Workflow

The following diagram illustrates a typical workflow for sourcing **(S)-3-(Difluoromethyl)pyrrolidine**.





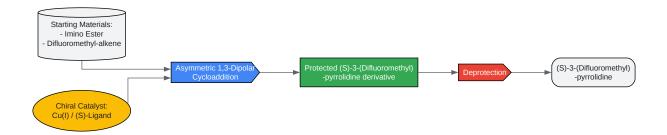
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Caption: Sourcing workflow for (S)-3-(Difluoromethyl)pyrrolidine.

Plausible Synthetic Pathway



This diagram outlines a potential synthetic route to **(S)-3-(Difluoromethyl)pyrrolidine** based on asymmetric cycloaddition.



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Caption: A plausible synthetic pathway to the target molecule.

Conclusion

(S)-3-(Difluoromethyl)pyrrolidine is a valuable, commercially available building block, primarily supplied as its hydrochloride salt. For researchers requiring the free base, a simple neutralization step is necessary. While direct, specific synthetic protocols for this exact enantiomer are not widely published, established methods in asymmetric catalysis provide a clear and adaptable route for its synthesis in a laboratory setting. It is recommended that researchers consult the primary literature on asymmetric 1,3-dipolar cycloadditions for further details when planning a synthesis.

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